molecular formula C10H8N2O4 B2938760 8-(hydroxyimino)-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one CAS No. 730951-33-4

8-(hydroxyimino)-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one

Cat. No. B2938760
CAS RN: 730951-33-4
M. Wt: 220.184
InChI Key: FRWLGSXBAVUPQO-UHFFFAOYSA-N
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Description

The compound is a derivative of indole, which is a heterocyclic compound . It contains an indole ring fused with a dioxino ring and has a hydroxyimino functional group . Similar compounds are often used in the synthesis of complex organic molecules and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For instance, 3-arylamino-1,4-naphthoquinone-4-oximes react with 2,2-dihydroxyindane-1,3-dione to form related compounds .


Molecular Structure Analysis

The molecular structure of this compound likely includes multiple ring structures, including an indole ring and a dioxino ring . It also contains a hydroxyimino functional group .

Scientific Research Applications

Synthesis Applications

A study by Bartovič et al. (1999) explores a synthesis method involving N-hydroxyphthalimide, potentially related to the structural motif of interest, demonstrating a method for creating dioxazinoisoindolones and isoindolobenzodioxazocine through intramolecular nucleophilic substitution. This work highlights the chemical synthesis capabilities and the potential for creating diverse compounds with similar structures for various applications (Bartovič et al., 1999).

Detection and Quantification Methods

Li et al. (2007) discuss the electrochemical detection of 8-hydroxy-2'-deoxyguanosine, a compound related to oxidative DNA damage, which showcases the potential of modified electrodes for sensitive detection of biomolecules. This methodology could be applicable for detecting or studying compounds with similar oxidative markers, highlighting the importance of electrochemical methods in scientific research applications (Li et al., 2007).

Biological Activities

Huang et al. (2020) present research on naphthoquinone aromatic amide-oxime derivatives targeting indoleamine-2,3-dioxygenase and signal transducer and activator of transcription 3 for cancer therapy. The study exemplifies how structural functionalities similar to the compound of interest can be employed in the design of molecules with significant biological activities, offering potential therapeutic applications (Huang et al., 2020).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the biological activities of similar indole derivatives, it could be of interest in the development of new pharmaceuticals .

Mechanism of Action

Target of Action

The primary target of this compound is the Glutamate receptor 2 . Glutamate receptors are critical for synaptic plasticity and are involved in many neurological functions.

Mode of Action

It’s known that indole derivatives, which this compound is a part of, can bind with high affinity to multiple receptors . This suggests that the compound may interact with its target, the Glutamate receptor 2, and induce changes that affect the receptor’s function.

properties

IUPAC Name

8-nitroso-3,6-dihydro-2H-[1,4]dioxino[2,3-f]indol-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-10-9(12-14)5-3-7-8(4-6(5)11-10)16-2-1-15-7/h3-4,11,13H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVQSXHGEVXVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)NC(=C3N=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(hydroxyimino)-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one

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